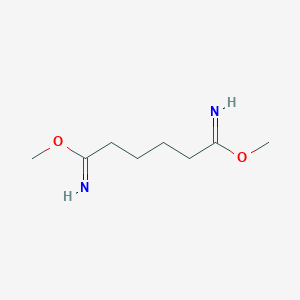

Dimethyl adipimidate

Description

Structure

3D Structure

Properties

CAS No. |

13139-70-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

dimethyl hexanediimidate |

InChI |

InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |

InChI Key |

ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCC(=N)OC |

Canonical SMILES |

COC(=N)CCCCC(=N)OC |

Synonyms |

Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dimethyl Adipimidate Crosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical crosslinking agent Dimethyl Adipimidate (DMA), detailing its mechanism of action, optimal reaction conditions, and practical applications in research and development.

Introduction to this compound (DMA)

This compound is a homobifunctional imidoester crosslinker. It is a valuable tool for covalently linking proteins and other biomolecules that possess primary amino groups. Its utility spans a wide range of applications, from studying protein-protein interactions and elucidating the quaternary structure of protein complexes to immobilizing antibodies and preparing immunogens. DMA is a membrane-permeable reagent, which also allows for the investigation of intracellular protein interactions.[1]

The Chemical Mechanism of DMA Crosslinking

The crosslinking activity of DMA is centered on the reactivity of its two imidoester functional groups. These groups specifically target primary amines, which are predominantly found as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond. A key advantage of this reaction is that it preserves the positive charge of the original primary amine at physiological pH, thereby minimizing alterations to the protein's native isoelectric point and overall structure.

The reaction can be visualized as a two-step process for each of the two reactive ends of the DMA molecule:

-

First Amine Reaction: One of the primary amino groups on a protein attacks one of the imidoester groups of DMA, forming a single covalent bond and releasing a methanol (B129727) molecule.

-

Second Amine Reaction: The second imidoester group of the DMA molecule then reacts with a nearby primary amino group on the same or a different protein, forming a second amidine bond and completing the crosslink.

The spacer arm of DMA, which is the chain of atoms separating the two reactive groups, has a length of 8.6 Å. This distance dictates the proximity required between two reactive primary amines for a successful crosslink to occur.

Below is a diagram illustrating the chemical reaction mechanism of DMA with primary amines.

References

An In-depth Technical Guide to Dimethyl Adipimidate Dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester cross-linking agent widely utilized in biochemical research to investigate protein-protein interactions, stabilize protein complexes, and elucidate the quaternary structure of proteins. Its ability to covalently link primary amine groups in close proximity makes it an invaluable tool for researchers in various fields, including structural biology, proteomics, and drug development. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound dihydrochloride.

Core Chemical and Physical Properties

This compound dihydrochloride is a white solid that is soluble in aqueous solutions, although it is prone to hydrolysis.[1][2] It is essential to handle the reagent with care, avoiding moisture to maintain its reactivity. For optimal storage, it should be kept at 2-8°C under desiccated conditions.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 245.15 g/mol | [4][5] |

| Appearance | White to almost white powder/solid | [1] |

| Melting Point | 215-220 °C (decomposes) | [2] |

| Solubility | Soluble in water (hydrolyzes) | [2] |

| CAS Number | 14620-72-5 | [1] |

| Purity | Typically ≥97% | [3][4] |

Reaction Mechanism with Primary Amines

This compound dihydrochloride reacts specifically with primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. The reaction proceeds via nucleophilic substitution at the imidoester carbon, leading to the formation of a stable amidine bond. This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[6] A key advantage of using imidoester cross-linkers like DMA is that the amidine bond preserves the positive charge of the original primary amine, thus minimizing perturbations to the protein's overall charge and isoelectric point.[6]

Experimental Protocols

General Protein Cross-Linking in Solution

This protocol is a general guideline for cross-linking proteins in solution to study protein-protein interactions or to stabilize protein complexes.

Materials:

-

This compound dihydrochloride (DMA)

-

Cross-linking buffer: 0.2 M triethanolamine, pH 8.5 (or other amine-free buffers like phosphate (B84403) or borate (B1201080) buffer)

-

Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine

-

Protein sample in a compatible buffer

Procedure:

-

Prepare Protein Sample: Dissolve the protein of interest in the cross-linking buffer to a final concentration of 1-2 mg/mL.

-

Prepare DMA Solution: Immediately before use, dissolve DMA in the cross-linking buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[7]

-

Cross-Linking Reaction: Add the DMA solution to the protein sample. The final concentration of DMA should be in a 10- to 50-fold molar excess over the protein.[6] Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The cross-linked products can be analyzed by SDS-PAGE, followed by Coomassie staining or Western blotting to visualize the formation of higher molecular weight species.

Cross-Linking for Immunoprecipitation (IP)

This protocol describes the covalent cross-linking of antibodies to Protein A/G agarose (B213101) beads to prevent the co-elution of antibody heavy and light chains during the elution of the target antigen. This method is adapted from protocols using the closely related cross-linker, dimethyl pimelimidate (DMP).[8][9]

Materials:

-

This compound dihydrochloride (DMA)

-

Protein A/G agarose beads

-

Antibody specific to the target protein

-

Binding/Wash Buffer: PBS (Phosphate-Buffered Saline)

-

Cross-linking Buffer: 0.2 M sodium borate, pH 9.0

-

Quenching Buffer: 0.2 M ethanolamine, pH 8.0

-

Elution Buffer (e.g., 100 mM glycine-HCl, pH 2.5)

Procedure:

-

Antibody Binding: Incubate the antibody with the Protein A/G agarose beads in PBS for 1-2 hours at room temperature with gentle rotation.

-

Washing: Wash the beads three times with 10 volumes of Cross-linking Buffer to remove any unbound antibody and to equilibrate the pH.

-

Cross-Linking: Resuspend the beads in Cross-linking Buffer containing 20 mM DMA. Incubate for 30-40 minutes at room temperature with gentle rotation.

-

Quenching: Wash the beads once with Quenching Buffer. Then, resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature to block any unreacted DMA.

-

Final Washes: Wash the beads three times with PBS. The antibody-cross-linked beads are now ready for the immunoprecipitation experiment.

Application in Studying Signaling Pathways

While specific, detailed protocols for using DMA to study a particular signaling pathway are often embedded within broader experimental contexts in the literature, the general approach involves using DMA to "trap" transient protein-protein interactions that are crucial for signal transduction. For instance, in the study of G-protein coupled receptor (GPCR) signaling, DMA can be used to cross-link the activated receptor to its interacting G-protein, allowing for the isolation and identification of the complex.[10][11][12][13][14] Similarly, in receptor tyrosine kinase signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway, DMA can be employed to stabilize the interaction between the activated receptor and its downstream signaling partners.[15]

The general workflow for such an experiment would be:

-

Stimulate cells to activate the signaling pathway of interest.

-

Lyse the cells under conditions that preserve protein complexes.

-

Perform a cross-linking reaction on the cell lysate using DMA.

-

Immunoprecipitate the primary protein of interest in the pathway.

-

Analyze the immunoprecipitated sample by mass spectrometry to identify cross-linked interaction partners.

Safety and Handling

This compound dihydrochloride is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3][16][17] It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] Work should be conducted in a well-ventilated area or a fume hood. The compound is sensitive to moisture and hydrolyzes in water; therefore, it should be stored in a tightly sealed container in a dry environment.[2] In case of contact, wash the affected area thoroughly with water.[16][17]

Conclusion

This compound dihydrochloride is a versatile and effective homobifunctional cross-linking reagent for the study of protein-protein interactions. Its well-defined reactivity with primary amines and its ability to preserve the native charge of proteins make it a valuable tool for researchers. By following the appropriate protocols and safety precautions, scientists can successfully employ DMA to gain critical insights into the structure and function of protein complexes and the intricate networks of signaling pathways.

References

- 1. This compound dihydrochloride | C8H18Cl2N2O2 | CID 12876176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DIHYDROCHLORIDE | 14620-72-5 [chemicalbook.com]

- 3. アジポイミド酸ジメチル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound dihydrochloride, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound dihydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. fgsc.net [fgsc.net]

- 8. researchgate.net [researchgate.net]

- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 10. Recent advances in computational studies of GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G protein-coupled receptor-G protein interactions: a single-molecule perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of GPCR-protein interactions using gel overlay assays and glutathione-S-transferase-fusion protein pull-downs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Homobifunctional Imidoester Crosslinkers for Protein Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional imidoester crosslinkers, invaluable reagents in the field of protein research. We will delve into their chemical properties, reaction mechanisms, and applications, with a focus on their use in elucidating protein structure and function. This document offers detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding and practical application of these powerful tools.

Introduction to Homobifunctional Imidoester Crosslinkers

Homobifunctional imidoester crosslinkers are chemical reagents that possess two identical imidoester functional groups.[1][2] These groups react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[1][3] This reactivity allows for the covalent linkage of proteins or protein subunits that are in close proximity, effectively "freezing" protein-protein interactions for subsequent analysis.[4]

A key advantage of imidoester crosslinkers is that the resulting amidine bond preserves the positive charge of the original amine group at physiological pH.[1][2] This charge preservation helps to maintain the native conformation and biological activity of the crosslinked proteins.[2][3] Furthermore, these reagents are generally water-soluble and membrane-permeable, making them suitable for both in vitro and in vivo crosslinking studies.[1][3]

Properties of Common Homobifunctional Imidoester Crosslinkers

Several homobifunctional imidoester crosslinkers are commercially available, differing primarily in the length of their spacer arm. This variation in length allows researchers to probe for protein interactions at different distances. The choice of crosslinker is therefore crucial and depends on the specific application and the predicted distance between the interacting protein domains.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable |

| Dimethyl adipimidate | DMA | 245.14 | 9.2 | No |

| Dimethyl pimelimidate | DMP | 259.17 | 9.2 | No |

| Dimethyl suberimidate | DMS | 273.20 | 11.0 | No |

Reaction Mechanism

The reaction of a homobifunctional imidoester with primary amines on proteins proceeds in a two-step manner. First, one of the imidoester groups reacts with a primary amine on a protein to form an amidine bond. Subsequently, the second imidoester group reacts with a primary amine on a nearby protein or within the same protein, forming a second amidine bond and thus creating a covalent crosslink. The optimal pH for this reaction is typically between 8 and 9.[3]

Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol is a general guideline for crosslinking proteins in a purified or semi-purified state.

Materials:

-

Protein sample (in a suitable buffer, see below)

-

Homobifunctional imidoester crosslinker (e.g., DMA, DMP, or DMS)

-

Crosslinking buffer: 0.2 M triethanolamine, pH 8.0, or 0.2 M sodium borate, pH 8.0.[1][3] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the crosslinking reaction.[3]

-

Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[3]

-

SDS-PAGE reagents and equipment

-

Western blotting equipment and antibodies (optional)

Procedure:

-

Sample Preparation: Prepare the protein sample in the crosslinking buffer at a concentration of 1-5 mg/mL.[1]

-

Crosslinker Preparation: Immediately before use, dissolve the imidoester crosslinker in the crosslinking buffer. Do not store crosslinkers in solution as they are susceptible to hydrolysis.[3]

-

Crosslinking Reaction: Add a 10- to 30-fold molar excess of the crosslinker to the protein solution.[1] The optimal molar ratio should be determined empirically for each specific system.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1 hour at 4°C with gentle agitation.[1][3]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[5] Further analysis can be performed by Western blotting using specific antibodies to identify the components of the crosslinked complexes.[4]

Protocol for Crosslinking Antibodies to Protein A/G Beads

This protocol is useful for creating stable antibody-conjugated beads for immunoprecipitation experiments, preventing the co-elution of the antibody with the target protein.

Materials:

-

Antibody

-

Protein A or G agarose (B213101) beads

-

Binding/Wash Buffer: Phosphate-buffered saline (PBS)

-

Crosslinking Buffer: 0.2 M Sodium Borate, pH 9.0[6]

-

Dimethyl pimelimidate (DMP)[6]

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0[6]

-

Storage Buffer: PBS with a suitable preservative

Procedure:

-

Antibody Binding: Incubate the antibody with the Protein A/G beads in PBS for 1-2 hours at room temperature with gentle rotation.

-

Washing: Wash the beads three times with 10 volumes of ice-cold PBS to remove unbound antibody.

-

Crosslinking:

-

Wash the beads twice with 10 volumes of Crosslinking Buffer.

-

Resuspend the beads in 10 volumes of Crosslinking Buffer.

-

Add solid DMP to a final concentration of 20 mM.[6]

-

Incubate for 30-45 minutes at room temperature with gentle rotation.

-

-

Quenching:

-

Wash the beads once with the Quenching Buffer.

-

Resuspend the beads in the Quenching Buffer and incubate for 2 hours at room temperature with rotation.

-

-

Final Washes: Wash the beads three times with PBS.

-

Storage: Resuspend the crosslinked beads in Storage Buffer and store at 4°C.

Applications in Protein Research

Elucidation of Protein Quaternary Structure

Homobifunctional imidoesters are widely used to determine the subunit composition and arrangement of oligomeric proteins.[7] By crosslinking a protein complex and analyzing the products by SDS-PAGE, the number of subunits can be determined by the number of bands observed, which correspond to monomers, dimers, trimers, etc.[7]

Studying Protein-Protein Interactions in Signaling Pathways

These crosslinkers are instrumental in capturing transient and stable protein-protein interactions that are crucial for cellular signaling. A key event in many signaling pathways is the dimerization or oligomerization of receptors upon ligand binding.[8][9] Crosslinking can be used to trap these receptor complexes for further analysis.

A representative signaling pathway that involves receptor oligomerization is the Tumor Necrosis Factor (TNF) receptor pathway. Upon binding of TNF-α, the TNF receptor 1 (TNFR1) trimerizes, initiating a downstream signaling cascade that can lead to either cell survival or apoptosis.[10][11]

Crosslinking Coupled with Mass Spectrometry (XL-MS)

The combination of chemical crosslinking with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes.[12] This approach provides distance constraints between amino acid residues, which can be used to build low-resolution models of protein structures and interaction interfaces.

Conclusion

Homobifunctional imidoester crosslinkers are versatile and powerful tools for investigating protein structure and function. Their ability to specifically react with primary amines while preserving the protein's native charge makes them particularly valuable for studying protein-protein interactions. When combined with techniques like SDS-PAGE, Western blotting, and mass spectrometry, these reagents can provide critical insights into the composition of protein complexes, the architecture of signaling pathways, and the three-dimensional structure of proteins. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge and practical steps needed to successfully employ these crosslinkers in their own research endeavors.

References

- 1. fgsc.net [fgsc.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring functional consequences of GPCR oligomerization requires a different lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Signaling Pathway of TNF Receptors: Linking Animal Models of Renal Disease to Human CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]

- 12. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Protein Architectures: A Technical Guide to Dimethyl Adipimidate in Structural Biology

For Immediate Release

[City, State] – [Date] – In the intricate world of structural biology and drug development, understanding the three-dimensional organization of proteins and their interactions is paramount. Dimethyl adipimidate (DMA), a homobifunctional cross-linking agent, has emerged as a powerful tool for elucidating protein structures and capturing transient protein-protein interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMA's applications, detailed experimental protocols, and data analysis workflows.

Introduction to this compound: A Molecular Staple

This compound is a chemical reagent featuring two identical reactive imidoester groups at either end of an 8.6 Å spacer arm.[1] This symmetrical design allows it to covalently link two primary amine groups, predominantly found in the side chains of lysine (B10760008) residues and at the N-termini of proteins.[2][3] The reaction forms a stable amidine bond, effectively "stapling" interacting proteins or different domains within a single protein that are in close proximity. A key advantage of imidoester cross-linkers like DMA is that they preserve the native charge of the protein at physiological pH, minimizing structural perturbations.[2]

This characteristic makes DMA an invaluable reagent for:

-

Elucidating Quaternary Structure: Determining the number and arrangement of subunits in a multi-protein complex.[4][5][6][7][8]

-

Mapping Protein-Protein Interfaces: Identifying the specific regions of contact between interacting proteins.

-

Capturing Transient Interactions: Stabilizing weak or transient interactions that are often crucial in signaling pathways.

-

Conformational Analysis: Probing for changes in protein conformation upon ligand binding or other stimuli.

-

Immobilizing Proteins: Covalently attaching antibodies or enzymes to solid supports for various applications.[2]

Below is a table summarizing the key chemical and physical properties of this compound Dihydrochloride (B599025).

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [9] |

| Molecular Weight | 245.15 g/mol | [9][10][11] |

| Spacer Arm Length | 8.6 Å | [1] |

| Reactive Group | Imidoester | [2] |

| Target Functional Group | Primary Amines (-NH₂) | [2][3] |

| CAS Number | 14620-72-5 | [9][10] |

| Appearance | White to off-white solid | [9] |

| Solubility | Water |

Experimental Protocols: From Theory to Benchtop

The success of a cross-linking experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for both in vitro and in vivo cross-linking using DMA.

In Vitro Cross-linking of Purified Proteins

This protocol is suitable for studying the interactions between purified proteins or the structure of a purified protein complex.

Materials:

-

Purified protein sample (0.25 - 5 mg/mL)

-

This compound dihydrochloride (DMA)

-

Cross-linking Buffer (amine-free): e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0; 20 mM HEPES, pH 7.5-8.0; or 0.2 M triethanolamine, pH 8.5.[12]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218).

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer and associated reagents for analysis.

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer. Tris and other amine-containing buffers will compete with the protein for reaction with DMA and should be avoided.

-

Prepare DMA Solution: Immediately before use, dissolve DMA in the cross-linking buffer to the desired concentration (e.g., 1-2 mg/mL or a 10- to 30-fold molar excess over the protein).[2]

-

Cross-linking Reaction: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA may need to be optimized for each specific system.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for longer durations (e.g., 3 hours to overnight) at 4°C, with gentle mixing.[2][12]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes at room temperature.

-

Analysis: The cross-linked products can be analyzed by SDS-PAGE, Western blotting, and/or mass spectrometry. For SDS-PAGE, the formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking.

In Vivo Cross-linking in Cultured Cells

This protocol allows for the study of protein interactions within their native cellular environment.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DMA solution in PBS (e.g., 10 mM)

-

Quenching Buffer: e.g., 0.2 M Glycine[12]

-

Lysis buffer

-

Equipment for cell harvesting and lysis

Procedure:

-

Cell Preparation: Wash the cultured cells once with ice-cold PBS.

-

Cross-linking: Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance membrane permeability, 0.25% DMSO can be included.[12] Incubate at room temperature for 45 minutes with gentle agitation.[12]

-

Quenching: Pellet the cells and wash again with PBS. Resuspend the cells in media or PBS containing a quenching agent like 0.2 M glycine to stop the reaction.[12]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.

-

Downstream Analysis: The cell lysate can then be used for immunoprecipitation to enrich for a specific protein complex, followed by analysis via SDS-PAGE, Western blotting, or mass spectrometry.

The following table summarizes typical quantitative parameters for DMA cross-linking experiments.

| Parameter | In Vitro | In Vivo |

| Protein Concentration | 0.25 - 5 mg/mL | N/A (cell suspension) |

| DMA Concentration | 1-2 mg/mL or 10-30x molar excess | 10 mM |

| Buffer | Sodium Phosphate, HEPES, Triethanolamine | PBS |

| pH | 7.5 - 9.0 | ~7.4 |

| Temperature | 4°C or Room Temperature | Room Temperature |

| Incubation Time | 30 minutes - overnight | 45 minutes |

| Quenching Agent | Tris or Glycine | Glycine |

Analysis of Cross-linked Products: Deciphering the Data

SDS-PAGE and Western Blotting

The simplest method to visualize the results of a cross-linking experiment is through SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, and larger oligomers of the target protein(s). Western blotting can then be used to confirm the identity of the proteins within these cross-linked complexes.

Mass Spectrometry-Based Analysis (XL-MS)

For high-resolution information on the specific residues involved in the cross-link, mass spectrometry is the method of choice. The general workflow for a cross-linking mass spectrometry (XL-MS) experiment is as follows:

A number of specialized software packages are available for the identification of cross-linked peptides from complex mass spectrometry data. These programs are designed to handle the unique challenges of identifying two peptide sequences connected by a cross-linker.

Popular Software for XL-MS Data Analysis:

-

MaxLynx: Integrated into the MaxQuant environment for the identification of cross-linked peptides.[13]

-

xiSEARCH: A search engine specifically designed for identifying cross-linked peptides.[14][15]

-

Protein Prospector: A suite of tools that includes modules for finding cross-linked peptides.[16]

-

CLMSVault: A software suite for the analysis and visualization of cross-linking mass spectrometry data.[17]

-

Xlink Analyzer: A software tool for the visualization and analysis of XL-MS data in the context of 3D structures.[18]

Applications in Elucidating Biological Systems

DMA has been instrumental in understanding the structure and function of numerous protein complexes. For example, it has been used to study the subunit arrangement of oligomeric enzymes and to probe the structure of membrane proteins.[19]

Case Study: Elucidating a Hypothetical Signaling Pathway

Consider a hypothetical signaling pathway where a receptor (Receptor A) upon ligand binding, recruits a kinase (Kinase B) which then phosphorylates a downstream effector protein (Effector C), leading to a cellular response. The transient interaction between Receptor A and Kinase B can be captured using DMA.

Conclusion: A Versatile Tool for Structural Insights

This compound is a versatile and powerful tool in the arsenal (B13267) of structural biologists and drug discovery professionals. Its ability to covalently link primary amines with a defined spacer length provides invaluable distance constraints for modeling protein structures and identifying protein-protein interactions. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for researchers to successfully employ DMA in their investigations, ultimately contributing to a deeper understanding of the complex molecular machinery of life.

References

- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Dihydrochloride | Crosslinker [benchchem.com]

- 3. Something went wrong... [biolchem.huji.ac.il]

- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive and Experimental Approaches for Elucidating Protein–Protein Interactions and Quaternary Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive and Experimental Approaches for Elucidating Protein-Protein Interactions and Quaternary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein quaternary structure - Wikipedia [en.wikipedia.org]

- 8. Predicting protein quaternary structure by pseudo amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Dihydrochloride [Cross-linking Agent … [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Software – Rappsilber Laboratory [rappsilberlab.org]

- 15. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]

- 16. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cross-linking of erythrocyte membranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Dimethyl Adipimidate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dimethyl adipimidate (DMA), a homobifunctional imidoester crosslinking agent, in aqueous buffer systems. Understanding these properties is critical for the successful application of DMA in protein crosslinking studies, immuno-conjugate preparation, and drug delivery system development.

Introduction to this compound (DMA)

This compound is a valuable tool in bioconjugation chemistry. As a homobifunctional imidoester, it possesses two reactive groups that specifically target primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form stable amidine bonds. This reaction is favored under slightly alkaline conditions. The dihydrochloride (B599025) salt of DMA is the commonly used form due to its increased stability as a solid.

Solubility of this compound

The solubility of this compound dihydrochloride in aqueous solutions is a key parameter for its effective use. While DMA is generally considered water-soluble, its practical solubility can be influenced by the choice of buffer, pH, and temperature. It is crucial to prepare DMA solutions immediately before use due to its hydrolytic instability.

Table 1: Qualitative Solubility of this compound Dihydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble, but undergoes hydrolysis | [1](2--INVALID-LINK-- |

| Methanol | Soluble | [3](--INVALID-LINK--) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4](--INVALID-LINK--) |

| Ethanol | Soluble | [4](--INVALID-LINK--) |

Stability of this compound in Aqueous Buffers

The primary factor limiting the utility of this compound in aqueous solutions is its susceptibility to hydrolysis. The imidoester functional groups react with water, leading to the formation of an unreactive methyl adipamate and methanol, thus rendering the crosslinker ineffective. The rate of this hydrolysis is significantly influenced by the pH of the solution.

The Hydrolysis Reaction

The hydrolysis of this compound is a critical consideration for experimental design. The reaction proceeds via nucleophilic attack of water on the imidoester carbon atom.

Caption: Hydrolysis pathway of this compound.

pH-Dependent Stability

The stability of imidoesters like DMA is highly dependent on the pH of the aqueous buffer. Generally, the rate of hydrolysis increases with increasing pH. However, the aminolysis reaction (the desired reaction with protein primary amines) is also pH-dependent and is more efficient at alkaline pH. Therefore, a compromise must be made to achieve efficient crosslinking while minimizing hydrolysis.

One source suggests a half-life of approximately 2 hours for DMA in an aqueous buffer, with the recommendation to adjust the reaction buffer to a pH range of 7.4–8.0 to slow down the rate of hydrolysis.[5](--INVALID-LINK--) While specific kinetic data for DMA across a wide pH range is scarce in the literature, the general trend for imidoesters is well-established.

Table 2: General Effect of pH on the Stability and Reactivity of this compound

| pH Range | Hydrolysis Rate | Reactivity with Primary Amines | Recommendation |

| Acidic (< 7) | Slower | Low | Not recommended for crosslinking |

| Neutral (7.0 - 8.0) | Moderate | Moderate | Optimal for slowing hydrolysis |

| Alkaline (8.0 - 9.0) | Faster | High | Optimal for crosslinking reaction |

| Strongly Alkaline (> 9.0) | Very Fast | High | Increased risk of protein modification and aggregation |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Qualitative)

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Caption: Workflow for qualitative solubility determination.

Methodology:

-

Preparation: Weigh a small, precise amount of this compound dihydrochloride into a clear vial.

-

Solvent Addition: Add a small, measured volume of the desired aqueous buffer to the vial.

-

Mixing: Vortex or stir the solution vigorously for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution against a dark background to check for any undissolved particles.

-

Titration: If the solid has not fully dissolved, add another small, measured volume of the buffer and repeat the mixing and observation steps.

-

Endpoint: Continue adding the buffer incrementally until the solid is completely dissolved. The solubility can then be expressed as the concentration of the final clear solution.

Protocol for Assessing Stability (Hydrolysis Rate) via pH-Stat Titration

This protocol outlines a method to monitor the hydrolysis of this compound by measuring the consumption of base required to maintain a constant pH.

Caption: Experimental workflow for stability assessment.

Methodology:

-

Setup: Calibrate a pH meter and set up a pH-stat titration apparatus. The titrant should be a standardized solution of sodium hydroxide (B78521) (NaOH).

-

Reaction Mixture: In a thermostated reaction vessel, add a known volume of the desired aqueous buffer and allow it to equilibrate to the target temperature.

-

Initiation: Dissolve a known amount of this compound in the buffer to initiate the hydrolysis reaction.

-

Titration: The pH-stat will automatically add NaOH to the reaction mixture to neutralize the acid produced during hydrolysis and maintain a constant pH.

-

Data Collection: Record the volume of NaOH added over time.

-

Analysis: The rate of hydrolysis can be determined from the rate of NaOH consumption. The data can be used to calculate the half-life of DMA under the specific experimental conditions.

Key Considerations for Using this compound

-

Fresh Solutions: Always prepare DMA solutions immediately before use to minimize the impact of hydrolysis.

-

Buffer Choice: Use non-amine-containing buffers such as phosphate, borate, or HEPES for the crosslinking reaction, as amine-containing buffers (e.g., Tris, glycine) will compete for reaction with the imidoester groups.[5](--INVALID-LINK--)

-

pH Optimization: The optimal pH for crosslinking is typically between 8.0 and 9.0.[5](--INVALID-LINK--) However, for proteins that are sensitive to higher pH, a lower pH (7.4-8.0) may be used, though this will require longer reaction times or higher concentrations of the crosslinker.

-

Quenching: The crosslinking reaction can be stopped by adding an excess of a primary amine-containing buffer, such as Tris or glycine.[5](--INVALID-LINK--)

Conclusion

The solubility and stability of this compound in aqueous buffers are critical parameters that must be carefully considered to ensure successful and reproducible crosslinking experiments. While DMA is water-soluble, its rapid hydrolysis, particularly at alkaline pH, necessitates the use of freshly prepared solutions and careful optimization of reaction conditions. By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can effectively utilize this compound for their bioconjugation needs.

References

Delving into Protein Architecture: A Technical Guide to Dimethyl Adipimidate for Quaternary Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the three-dimensional arrangement of protein subunits, known as quaternary structure, is paramount to deciphering their function, regulation, and role in disease. Chemical cross-linking has emerged as a powerful tool to probe these complex assemblies. This in-depth technical guide focuses on the application of dimethyl adipimidate (DMA), a homobifunctional imidoester cross-linker, for the elucidation of protein quaternary structure.

Introduction to this compound (DMA)

This compound dihydrochloride (B599025) (DMA·2HCl) is a water-soluble and membrane-permeable cross-linking agent. Its utility in structural biology stems from its ability to covalently link primary amino groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on polypeptide chains that are in close proximity.

Mechanism of Action: The imidoester functional groups of DMA react with primary amines in a pH-dependent manner, optimally between pH 8.0 and 9.0, to form stable amidine bonds. A key advantage of imidoester cross-linkers like DMA is that this reaction preserves the positive charge of the original amino group at physiological pH. This charge preservation is crucial as it minimizes perturbations to the protein's native isoelectric point and tertiary structure, thereby providing a more accurate snapshot of the protein's native conformation.

Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 245.14 g/mol | [1] |

| Spacer Arm Length | 8.6 Å | [2] |

| Reactive Groups | Imidoesters | [3] |

| Target Groups | Primary amines (e.g., Lysine, N-terminus) | [3] |

| Optimal pH Range | 8.0 - 9.0 | [3] |

| Solubility | Water | [3] |

| Cleavability | Non-cleavable | [3] |

Experimental Workflow for Quaternary Structure Analysis

The general workflow for utilizing DMA to investigate protein quaternary structure involves a series of well-defined steps, from sample preparation to data analysis. This process allows researchers to determine the number of subunits (stoichiometry) and their spatial arrangement within a protein complex.

Key Experimental Protocol: Cross-linking of Rabbit Muscle Aldolase (B8822740)

The following protocol is based on the classic study by Davies and Stark (1970), which utilized the similar homobifunctional imidoester, dimethyl suberimidate (DMS), to elucidate the quaternary structure of several oligomeric proteins, including the tetrameric enzyme rabbit muscle aldolase. This methodology remains a cornerstone for such investigations.

Objective: To determine the number of subunits in rabbit muscle aldolase by cross-linking with a dimethyl imidoester and analyzing the products by SDS-PAGE.

Materials:

-

Purified rabbit muscle aldolase

-

This compound (DMA)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Sodium tetraborate (B1243019) buffer (0.1 M, pH 8.5)

-

Sodium phosphate (B84403) buffer

-

SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, etc.)

-

Coomassie Brilliant Blue stain

-

Densitometer

Procedure:

-

Protein Preparation:

-

Prepare a solution of rabbit muscle aldolase at a concentration of 5 mg/mL in 0.1 M sodium tetraborate buffer, pH 8.5.

-

-

Determination of Available Amino Groups:

-

Before cross-linking, determine the number of available amino groups on the protein using a TNBS assay to establish a baseline for the extent of modification.

-

-

Cross-linking Reaction:

-

To the aldolase solution, add a freshly prepared solution of DMA in the same buffer to a final concentration of 1 mg/mL.

-

Incubate the reaction mixture at room temperature for 3 hours.

-

To monitor the extent of the reaction, aliquots can be taken at various time points (e.g., 30, 60, 120, and 180 minutes).

-

-

Quenching the Reaction:

-

The reaction can be stopped by the addition of a primary amine-containing buffer, such as Tris-HCl, to a final concentration that is in large excess to the DMA.

-

-

SDS-PAGE Analysis:

-

Mix the cross-linked samples with an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric and oligomeric forms of the protein.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization and Quantitation:

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Destain the gel to reduce the background.

-

Scan the gel and perform densitometric analysis on the resulting image to quantify the relative amounts of monomer, dimer, trimer, and tetramer.

-

Expected Results: Upon SDS-PAGE analysis, a ladder of bands will be observed. The band with the highest mobility corresponds to the unmodified monomeric subunit. Successive bands of lower mobility will correspond to covalently linked dimers, trimers, and tetramers. The number of bands observed provides direct evidence for the number of subunits in the native protein complex. For aldolase, a tetramer, four distinct bands are expected.

Data Presentation and Interpretation

Quantitative analysis of the cross-linked products is crucial for a definitive determination of the protein's quaternary structure. Densitometry of the stained SDS-PAGE gel allows for the quantification of the distribution of oligomeric species.

Table 1: Hypothetical Densitometric Analysis of DMA Cross-linked Aldolase

| Oligomeric Species | Molecular Weight (kDa) | Relative Abundance (%) |

| Monomer | 40 | 35 |

| Dimer | 80 | 30 |

| Trimer | 120 | 20 |

| Tetramer | 160 | 15 |

Advanced Applications and Considerations

Beyond simple stoichiometry determination, DMA can be employed in more sophisticated structural studies:

-

Mass Spectrometry (MS): Following cross-linking and proteolytic digestion, the resulting peptide mixture can be analyzed by mass spectrometry. The identification of cross-linked peptides allows for the mapping of specific lysine residues that are in close proximity, providing distance constraints that can be used to model the three-dimensional arrangement of the subunits.

-

Studying Protein-Protein Interactions: DMA can be used to capture and identify interacting protein partners within a complex mixture, a technique often referred to as cross-linking mass spectrometry (XL-MS).

-

Investigating Conformational Changes: By comparing the cross-linking patterns of a protein complex in different functional states (e.g., with and without a ligand), conformational changes can be inferred.

Important Considerations:

-

Buffer Composition: It is critical to use buffers that are free of primary amines (e.g., Tris, glycine) during the cross-linking reaction, as these will compete with the protein for reaction with DMA.

-

DMA Concentration and Reaction Time: The concentration of DMA and the incubation time should be optimized for each protein system to achieve sufficient cross-linking without excessive modification or aggregation.

-

Quenching: The reaction should be effectively quenched to prevent further cross-linking after the desired time point.

Conclusion

This compound is a valuable and versatile tool for the investigation of protein quaternary structure. Its ability to covalently link proximal subunits while preserving the native charge of the protein makes it an ideal reagent for obtaining a snapshot of a protein's oligomeric state. When combined with analytical techniques such as SDS-PAGE, densitometry, and mass spectrometry, DMA provides researchers with critical information on the stoichiometry, arrangement, and interaction interfaces of protein complexes, thereby advancing our understanding of their biological roles.

References

Methodological & Application

Application Notes: Protein Crosslinking with Dimethyl Adipimidate (DMA)

References

- 1. fgsc.net [fgsc.net]

- 2. store.sangon.com [store.sangon.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for Dimethyl Adipimidate (DMA) in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Adipimidate (DMA) Cross-linking

This compound (DMA) is a homobifunctional imidoester cross-linker widely used to study protein-protein interactions (PPIs). Its utility stems from its ability to covalently link primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) that are in close proximity, effectively "freezing" protein complexes for subsequent analysis. DMA is a valuable tool for elucidating the quaternary structure of proteins, identifying binding partners, and mapping interaction interfaces.

A key advantage of DMA is that the amidination reaction preserves the positive charge of the modified amino groups at physiological pH. This minimizes perturbations to the native protein structure that can be caused by charge alterations, which is crucial for studying interactions that are dependent on the native conformation of the proteins. DMA has a spacer arm length of 8.6 Å, providing a defined distance constraint for mapping the proximity of interacting residues.

Chemical Properties and Reaction Mechanism

DMA dihydrochloride (B599025) is a water-soluble and membrane-permeable cross-linker, allowing for both in vitro and in vivo cross-linking applications.[1] The imidoester functional groups of DMA react with primary amines in a pH-dependent manner, with optimal reactivity occurring between pH 8.0 and 9.0.[1] It is crucial to use buffers devoid of primary amines, such as Tris, as these will compete with the target proteins for reaction with the cross-linker.[1]

The reaction proceeds through the formation of a stable amidine bond between the primary amine of the protein and the imidoester group of DMA.

Caption: Chemical reaction of DMA with primary amines on proteins.

Quantitative Data Summary

The optimal conditions for DMA cross-linking should be determined empirically for each protein system. The following tables provide a summary of typical quantitative parameters.

Table 1: General Parameters for In Vitro Cross-linking with DMA

| Parameter | Value | Notes |

| Cross-linker | This compound (DMA) | Homobifunctional imidoester |

| Protein Concentration | > 5 mg/mL | For lower concentrations, increase the molar excess of the cross-linker.[2] |

| Cross-linker Molar Excess | 10-fold | For protein concentrations < 5 mg/mL, a 20- to 30-fold molar excess may be required.[1] |

| Reaction Buffer | 0.2 M Triethanolamine, 0.2 M Sodium Borate, or 100 mM HEPES | pH should be between 8.0 and 9.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).[1][3] |

| Reaction Time | 30 - 60 minutes | Can be optimized based on the specific protein complex.[1] |

| Reaction Temperature | Room Temperature | Incubation on ice can also be performed to slow down the reaction. |

| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[1] |

Table 2: Example Parameters for In-Cell Cross-linking with DMA

| Parameter | Value | Notes |

| Cell Type | Yeast Cells | Example application.[4] |

| Cell Preparation | Wash once with cold 1X PBS. | Resuspend in fresh 1X PBS.[4] |

| DMA Concentration | 10 mM | In ice-cold 1X PBS.[4] |

| Permeabilizing Agent | 0.25% Dimethyl sulfoxide (B87167) (DMSO) | Optional, to make cells more porous.[4] |

| Incubation Time | 45 minutes | At room temperature with nutation.[4] |

| Quenching | Wash with 1X PBS, then add quenching buffer (e.g., 0.2 M Glycine). |

Experimental Protocols

Protocol for In Vitro Cross-linking of Purified Proteins

This protocol describes a general procedure for cross-linking purified proteins in solution.

Materials:

-

This compound dihydrochloride (DMA)

-

Cross-linking Buffer (e.g., 0.2 M Sodium Borate, pH 9.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purified protein samples

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare Fresh DMA Solution: Immediately before use, dissolve DMA in the Cross-linking Buffer to the desired concentration (e.g., 20 mM).[5] Imidoesters are moisture-sensitive and will hydrolyze in aqueous solutions.[1]

-

Prepare Protein Sample: Ensure the protein sample is in a compatible buffer (amine-free) at the desired concentration.

-

Initiate Cross-linking: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA should be optimized for your system. A good starting point is a 10- to 30-fold molar excess of DMA to protein.[1]

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.

-

Analyze by SDS-PAGE: Add an equal volume of 2X Laemmli sample buffer to the quenched reaction. Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.

Protocol for Analysis of Cross-linked Proteins by Mass Spectrometry

Following SDS-PAGE, bands corresponding to cross-linked complexes can be excised and analyzed by mass spectrometry to identify the interacting proteins and the specific cross-linked residues.

4.2.1. In-Gel Digestion

This protocol is for the enzymatic digestion of proteins from polyacrylamide gel slices.

Materials:

-

Excised gel bands

-

Destaining Solution (50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate)

-

Reduction Solution (10 mM DTT in 100 mM Ammonium Bicarbonate)

-

Alkylation Solution (55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate)

-

Trypsin solution (e.g., 10-20 ng/µL in 25 mM Ammonium Bicarbonate)

-

Extraction Solution (e.g., 50% ACN / 5% Formic Acid)

Procedure:

-

Excise and Dice: Carefully excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the gel piece into small cubes (~1x1 mm).

-

Destain: Add Destaining Solution to the gel pieces and incubate until the Coomassie stain is removed. Dehydrate the gel pieces with 100% ACN.

-

Reduction: Rehydrate the gel pieces in Reduction Solution and incubate at 60°C for 30 minutes.

-

Alkylation: Remove the Reduction Solution and add the Alkylation Solution. Incubate for 20 minutes in the dark at room temperature.

-

Wash and Dehydrate: Wash the gel pieces with Ammonium Bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces completely in a speed-vac.

-

Trypsin Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough 25 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.[6]

-

Peptide Extraction: Extract the peptides from the gel pieces using the Extraction Solution. Pool the extracts and dry them down in a speed-vac.[6]

4.2.2. LC-MS/MS Analysis and Data Interpretation

The extracted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is searched against a protein database using specialized software to identify the cross-linked peptides.

LC-MS/MS Parameters:

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap is recommended for the analysis of complex cross-linked peptide mixtures.[7]

-

Fragmentation: A combination of fragmentation methods, such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), can be beneficial for sequencing the cross-linked peptides.[7]

Data Analysis Software: Several software packages are available for the identification of cross-linked peptides from MS data. These programs can identify both inter- and intra-protein cross-links.

-

MaxLynx: A workflow integrated into the MaxQuant environment that can analyze data from both non-cleavable (like DMA) and MS-cleavable cross-linkers.[8]

-

Protein Prospector: A suite of tools that can be used to identify cross-linked peptides in a single search.[9]

-

XlinkX: A software node for Proteome Discoverer that aids in the identification of cross-linked peptides.[7]

-

pLink: A popular software for identifying cross-linked peptides.

The general workflow involves searching the MS/MS data against a protein sequence database, allowing for a modification corresponding to the mass of the cross-linker on the reactive amino acid residues (lysine). The software then identifies pairs of peptides that are linked by the cross-linker.

Visualizations

Caption: Experimental workflow for DMA cross-linking and analysis.

Troubleshooting

Table 3: Common Problems and Solutions in DMA Cross-linking

| Problem | Possible Cause | Suggested Solution |

| No or low cross-linking efficiency | 1. Inactive DMA (hydrolyzed).2. Incorrect buffer pH.3. Presence of primary amines in the buffer.4. Insufficient cross-linker concentration. | 1. Prepare fresh DMA solution immediately before use.2. Ensure the reaction buffer pH is between 8.0 and 9.0.3. Use a buffer free of primary amines (e.g., HEPES, Phosphate, Borate).4. Increase the molar excess of DMA. |

| Protein precipitation upon adding DMA | 1. Over-cross-linking leading to large, insoluble aggregates.2. Change in protein solubility due to modification. | 1. Decrease the DMA concentration or shorten the incubation time.2. Optimize buffer conditions (e.g., add mild detergents if compatible with the protein). |

| Smearing or broad bands on SDS-PAGE | 1. Heterogeneous cross-linking products.2. Incomplete quenching of the reaction. | 1. This is often expected. Optimize DMA concentration to favor specific oligomeric states.2. Ensure quenching is complete by using a sufficient concentration of quenching reagent and adequate incubation time. |

| Difficulty identifying cross-linked peptides by MS | 1. Low abundance of cross-linked peptides.2. Complex MS/MS spectra.3. Inappropriate data analysis parameters. | 1. Enrich for cross-linked peptides using techniques like size-exclusion chromatography.2. Use specialized MS-cleavable cross-linkers if non-cleavable linkers prove difficult. Use appropriate fragmentation methods.3. Utilize dedicated cross-linking software and ensure correct mass modifications for the cross-linker are specified. |

References

- 1. nccs.res.in [nccs.res.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dimethyl Adipimidate (DMA) Crosslinking for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes.[1][2][3] This method provides valuable insights into protein-protein interactions, subunit architecture, and conformational changes by covalently linking interacting amino acid residues.[1][2] Dimethyl adipimidate (DMA) is a homobifunctional, amine-reactive crosslinking agent widely used for these purposes.[4][5] Its imidoester functional groups specifically target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amidine bonds.[5][6] A key advantage of DMA is that it preserves the native charge of the modified amino groups, which can help maintain the protein's overall structure and function.[5] This document provides a detailed protocol for utilizing DMA for crosslinking studies followed by mass spectrometric analysis.

Principle of this compound Crosslinking

This compound is a water-soluble and membrane-permeable crosslinker with a spacer arm length of 8.6 Å.[5][7] The crosslinking reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[5][7] At this pH, the primary amine groups of lysine residues are sufficiently deprotonated and act as nucleophiles, attacking the electrophilic carbon of the imidoester group. This results in the formation of a stable amidine bond and the release of methanol. The reaction proceeds in two steps, with one end of the DMA molecule reacting with a primary amine on one protein, and the other end reacting with a primary amine on the same or an interacting protein.

Reaction Mechanism of this compound with Primary Amines

Caption: Reaction mechanism of DMA with protein primary amines.

Experimental Protocols

Materials and Reagents

| Reagent | Specification |

| This compound dihydrochloride (B599025) (DMA) | Molecular Weight: 245.15 g/mol [5][7] |

| Crosslinking Buffer | 20 mM HEPES, pH 7.5-8.5 or 0.2 M Triethanolamine, pH 8.0-9.0[4][5] |

| Quenching Solution | 1 M Tris-HCl, pH 7.5 or 1 M Glycine |

| Digestion Enzyme | Trypsin, MS-grade |

| Reduction Solution | 10 mM Dithiothreitol (DTT) |

| Alkylation Solution | 55 mM Iodoacetamide (IAA) |

| Mass Spectrometry Solvents | Acetonitrile (B52724) (ACN), Formic Acid (FA), Water (H2O), all LC-MS grade |

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction as they will compete with the target proteins.[5][7]

Crosslinking Protocol

This protocol is a general guideline and may require optimization based on the specific protein system under investigation.

-

Sample Preparation:

-

Ensure the protein sample is of high purity to minimize non-specific crosslinking.[8]

-

Buffer exchange the protein sample into the chosen crosslinking buffer.

-

The protein concentration should ideally be in the range of 1-5 mg/mL.

-

-

Crosslinking Reaction:

-

Freshly prepare a stock solution of DMA in the crosslinking buffer.

-

Add DMA to the protein solution to achieve a final concentration typically ranging from a 10 to 30-fold molar excess over the protein.[5][7] For initial experiments, a concentration of 1-2 mg/mL of DMA can be used.[4]

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[5][7] Longer incubation times (e.g., up to 3 hours) may be necessary for some protein systems.[4]

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.[5]

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted DMA is quenched.

-

-

Verification of Crosslinking (Optional but Recommended):

-

Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

Sample Preparation for Mass Spectrometry

The following workflow outlines the steps for preparing the crosslinked sample for LC-MS/MS analysis.

Caption: Workflow for mass spectrometry sample preparation.

-

SDS-PAGE and In-Gel Digestion:

-

Separate the crosslinked protein mixture on an SDS-PAGE gel.

-

Excise the protein bands of interest (both monomeric and higher-order complexes).

-

Destain the gel pieces.

-

Reduce the proteins with 10 mM DTT at 56°C for 1 hour.

-

Alkylate with 55 mM IAA in the dark at room temperature for 45 minutes.

-

Digest the proteins overnight with trypsin at 37°C.

-

-

Peptide Extraction and Desalting:

-

Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Reconstitute the desalted peptides in a solution of 2% ACN and 0.1% FA.

-

Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

-

Data Analysis:

Quantitative Parameters for DMA Crosslinking

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-5 mg/mL | Higher concentrations can lead to increased intermolecular crosslinking. |

| DMA to Protein Molar Ratio | 10:1 to 30:1 | This should be optimized for each protein system.[5][7] |

| DMA Concentration | 1-2 mg/mL or ~10 mM | For initial experiments, these concentrations are a good starting point.[4][9] |

| Reaction Buffer | 20 mM HEPES or 0.2 M Triethanolamine | Must be free of primary amines.[4][5] |

| pH | 8.0 - 9.0 | Optimal for imidoester reactivity with primary amines.[5][7] |

| Incubation Time | 30 - 180 minutes | Shorter times may favor intramolecular crosslinks.[4][5][7] |

| Incubation Temperature | Room Temperature | |

| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[5] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low crosslinking efficiency | Inappropriate buffer (contains amines), low protein concentration, inactive DMA. | Use a non-amine buffer. Concentrate the protein. Use fresh DMA. |

| Excessive aggregation/precipitation | Over-crosslinking due to high DMA concentration or long incubation time. | Reduce DMA concentration and/or incubation time. |

| Low identification of crosslinked peptides | Low abundance of crosslinked species, incomplete digestion. | Enrich for crosslinked peptides, optimize digestion protocol. |

By following this detailed protocol and optimizing the experimental conditions, researchers can successfully utilize this compound crosslinking coupled with mass spectrometry to gain valuable structural insights into their protein systems of interest.

References

- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fgsc.net [fgsc.net]

- 5. store.sangon.com [store.sangon.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 9. researchgate.net [researchgate.net]

Optimal Buffer Conditions for Dimethyl Adipimidate (DMA) Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Dimethyl Adipimidate (DMA), a homobifunctional imidoester crosslinker. DMA is a valuable tool for covalently linking proteins and other molecules containing primary amine groups, aiding in the study of protein-protein interactions, protein complex stabilization, and molecular structure elucidation. The following sections outline the critical parameters for successful DMA reactions, present experimental protocols, and offer visual guides to the workflow and reaction principles.

Introduction to this compound (DMA)

This compound is a water-soluble and membrane-permeable crosslinking agent. Its imidoester functional groups react specifically with primary amines (such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues) in a pH-dependent manner. The resulting amidine bond preserves the native charge of the protein, which can be crucial for maintaining protein conformation and function.

Key Reaction Parameters

The efficiency and specificity of DMA crosslinking are highly dependent on several reaction conditions. Understanding and optimizing these parameters is essential for reproducible and meaningful results.

pH

The pH of the reaction buffer is the most critical factor influencing the reactivity of DMA. Imidoesters react with primary amines within a pH range of 7 to 10.[1][2] For most applications, the optimal crosslinking efficiency is achieved at a pH between 8 and 9.[1][2] While some protocols have successfully used a pH of 7.4, particularly in studies involving whole cells to avoid adverse effects observed at higher pH levels, a slightly alkaline environment generally favors the reaction.[3]

Buffer Composition

The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with DMA reactions as they will compete with the target molecules for the crosslinker.[1][2][4]

Recommended Buffers:

-

Phosphate buffers (e.g., Phosphate Buffered Saline, PBS)[5]

DMA Concentration

The concentration of DMA should be optimized based on the concentration of the target protein. A molar excess of DMA is required to drive the reaction.

| Protein Concentration | Recommended Molar Excess of DMA |

| > 5 mg/mL | 10-fold[1][2] |

| < 5 mg/mL | 20- to 30-fold[1][2] |

Alternatively, specific concentrations such as 10 mM DMA have been used for crosslinking proteins within cells.[5] For in vitro crosslinking of purified proteins, a final DMA concentration of 1-2 mg/mL for a 1 mg/mL protein solution has also been reported.[6]

Temperature and Incubation Time

DMA crosslinking reactions are typically performed at room temperature.[1][2][5][6] The incubation time can vary significantly depending on the specific application and the desired degree of crosslinking. Common incubation times range from 30 minutes to a few hours.[1][2][6]

| Parameter | Recommended Range |

| Temperature | Room Temperature[1][2][5][6] |

| Incubation Time | 30 - 180 minutes[1][2][6] |

Quenching the Reaction

To stop the crosslinking reaction, a quenching agent containing primary amines is added to consume the excess, unreacted DMA.

| Quenching Agent | Final Concentration |

| Tris buffer | 20-50 mM[1][2] |

| Glycine | 20-50 mM[1][2][5] |

Alternatively, the reaction can be terminated by lowering the pH through the addition of glacial acetic acid.[1][2]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is a general guideline for crosslinking purified proteins in solution.

Materials:

-

Purified protein solution

-

Crosslinking Buffer: 0.2 M Triethanolamine, pH 8.0 (or other amine-free buffer)[1][2]

-

This compound (DMA)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Reaction tubes

Procedure:

-

Prepare the protein sample in the Crosslinking Buffer. Ensure the final protein concentration is known.

-

Equilibrate the vial of DMA to room temperature before opening to prevent condensation, as imidoesters are moisture-sensitive.[1][2]

-

Immediately before use, dissolve DMA in the Crosslinking Buffer.

-

Add the freshly prepared DMA solution to the protein sample to achieve the desired molar excess (see table above).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.[1][2] Optimization of incubation time may be required.

-

Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[1][2]

-

Incubate for an additional 15 minutes to ensure complete quenching.

-

The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Crosslinking of Proteins in Live Cells

This protocol provides a starting point for in vivo crosslinking.

Materials:

-

Cell culture

-

Phosphate Buffered Saline (PBS), ice-cold

-

This compound (DMA)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase cell permeability)[5]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Cell lysis buffer

Procedure:

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance permeability, 0.25% DMSO can be included.[5]

-

Incubate at room temperature for 45 minutes with gentle agitation.[5]

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Wash the cells again with PBS to remove excess reagents.

-

Proceed with cell lysis using a suitable buffer for downstream applications such as immunoprecipitation or Western blotting.

Diagrams

References

- 1. store.sangon.com [store.sangon.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Influence of pH on the rheologic and antisickling effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. fgsc.net [fgsc.net]

Application Notes and Protocols: A Step-by-Step Guide for Immobilizing Antibodies with Dimethyl Adipimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of antibodies to a solid support is a critical technique in the development of immunoassays, affinity chromatography, and various diagnostic tools. Dimethyl adipimidate (DMA) is a homobifunctional crosslinking agent that provides a stable and efficient method for covalently coupling antibodies to supports containing primary amine groups, or more commonly, to Protein A or Protein G beads that have already bound the antibody. DMA reacts with primary amines, such as the lysine (B10760008) residues on an antibody and the amine groups on a support, to form a stable amidine bond. This application note provides a detailed, step-by-step protocol for the immobilization of antibodies using this compound, complete with quantitative data, experimental workflows, and a depiction of the chemical reaction.

This compound is an imidoester crosslinker with a spacer arm length of 8.6 Å. The reaction is most efficient at alkaline pH (8.0-9.0) and should be conducted in amine-free buffers, such as phosphate (B84403) or borate (B1201080) buffers, to prevent competition with the crosslinking reaction.[1][2] The resulting amidine bond does not alter the net charge of the protein, which can help in preserving the native conformation and activity of the immobilized antibody.[1][2]

Experimental Protocols

This protocol is designed for the immobilization of antibodies onto Protein A or Protein G agarose (B213101) beads.

Materials

-

Antibody to be immobilized

-

Protein A or Protein G Agarose Beads

-

This compound dihydrochloride (B599025) (DMA)

-

Coupling Buffer: 0.2 M Sodium Borate, pH 9.0

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

-

Wash Buffer 1: 1X Phosphate Buffered Saline (PBS), pH 7.4

-

Wash Buffer 2: 1 M Tris-HCl, pH 8.0

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure

1. Antibody Binding to Protein A/G Beads

-

Equilibrate the Protein A/G agarose beads to room temperature.

-

Gently swirl the bottle to obtain a uniform suspension of beads.

-